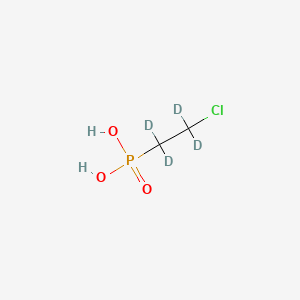![molecular formula C12H16ClNO2 B561901 (-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride CAS No. 1322623-41-5](/img/structure/B561901.png)
(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as PD-128,907 . It is a drug used in scientific research which acts as a potent and selective agonist for the dopamine D2 and D3 receptors . It is used for studying the role of these receptors in the brain, in roles such as inhibitory autoreceptors that act to limit further dopamine release , as well as the release of other neurotransmitters .
Synthesis Analysis
The synthesis of this compound has been described in various scientific publications. For instance, the fundamental heterocyclic compound 1,4-oxazine has been generated using Flash Vacuum Pyrolysis (FVP) . The parent compound has never been prepared and work on it has so far been restricted to theoretical predictions of bond lengths and electron distribution .Molecular Structure Analysis
The molecular structure of this compound includes one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis
A direct sp3 C–H amination of cyclic amines (dihydroquinoxalinones and dihydrobenzoxazinones) with dialkyl azo dicarboxylates accelerated by visible-light irradiation under metal and photocatalyst-free conditions has been described .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H18ClNO2 . Its molecular weight is 255.74 .Scientific Research Applications
Dopamine Agonist Applications:
- A study by Musson et al. (1988) discusses a potent dopamine agonist with a similar structure, highlighting its assay in human plasma through gas chromatography and mass spectrometry. This underlines its potential application in neurological research and drug development (Musson et al., 1988).
- Shoup et al. (2014) synthesized a compound for use as a dopamine D3-preferring agonist radiopharmaceutical in PET imaging studies, demonstrating its utility in medical imaging and potentially in studying neurological disorders (Shoup et al., 2014).
- Plisson et al. (2012) also worked on a carbon-11 labelled version of a similar compound for use as a dopamine D2/3 receptor ligand in clinical PET studies. Their focus was on robust and efficient methods for its manufacturing and quality control, indicating its significance in clinical applications (Plisson et al., 2012).
Synthesis and Chemical Analysis:
- Perrone et al. (1983) synthesized rigid congeners of adrenergic drugs, including naphthoxazines, and determined their absolute configurations. This research contributes to the broader understanding of the chemical properties and potential pharmaceutical applications of these compounds (Perrone et al., 1983).
- Supsana et al. (2000) explored a novel synthesis pathway for isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems, providing insights into the chemical synthesis techniques that can be applied to similar compounds (Supsana et al., 2000).
Medical Imaging and Diagnostic Applications:
- Research by Garcia-Arguello et al. (2013) involved the radiosynthesis of a D2/3 agonist using carbon-11 labelled iodomethane, which is significant for its potential use in medical imaging, specifically in studying dopaminergic systems in the brain (Garcia-Arguello et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4aS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTHSLBOCJXONG-YLIVSKOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)C3[C@H]1NCCO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)


![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)
